molecular formula C18H19N5O2S B2561720 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1396880-90-2

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2561720
CAS RN: 1396880-90-2
M. Wt: 369.44
InChI Key: ZWGFVEKKXGCJNM-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

A study explored the design and synthesis of related N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

Another study synthesized biologically active derivatives containing the N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides moiety. These compounds demonstrated significant activities against various bacterial and fungal strains (Babu et al., 2013).

Herbicidal Activities

Research into tetrazoles and 1,3,4-oxadiazoles, which are important for their pharmaceutical and biological activity, includes the synthesis of derivatives with notable herbicidal activities. Some synthesized compounds displayed good herbicidal effects on dicotyledonous and monocotyledonous plants (Bao, 2008).

Pharmacological Analysis

Various studies have synthesized and evaluated the pharmacological properties of related compounds. For example, novel limonene and citral-based 1,3,4-oxadiazoles have been explored for antiepileptic activity, showing promising results in animal models (Rajak et al., 2013).

Food Intake and Eating Disorders

The role of specific receptor mechanisms in compulsive food consumption was explored using derivatives like SB-649868, a dual receptor antagonist. This compound reduced binge eating for highly palatable food in female rats, indicating a significant role of these receptor mechanisms in eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-22-17(25)23(21-20-22)14-8-6-13(7-9-14)19-16(24)18(10-2-3-11-18)15-5-4-12-26-15/h4-9,12H,2-3,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGFVEKKXGCJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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